molecular formula C19H17N3O2 B5590997 N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5590997
M. Wt: 319.4 g/mol
InChI Key: QCIKHXMNNHDCSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide and related compounds often involves the condensation of appropriate amines and acids or their derivatives. For instance, compounds with benzamide structures have been synthesized using palladium-mediated C(sp3)-H bond activation, showcasing a method that could potentially be applied to the synthesis of N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide (Chen et al., 2023).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations. These techniques provide detailed insights into the geometry, electronic properties, and potential reactive sites of the molecules. For example, studies have shown the crystal structure and detailed molecular analysis of benzamide derivatives, highlighting the importance of intramolecular interactions (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including palladium-catalyzed C-H bond activations and reactions with nitroolefins to form pyridyl benzamides. These reactions expand the functional group repertoire of the benzamide scaffold and modify its chemical properties (Chen et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug design. These properties are typically investigated using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray crystallography. The crystalline structure, in particular, can influence the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior, are influenced by the presence of substituents on the benzamide ring. Computational studies, such as DFT calculations, are often employed to predict these properties and guide the synthesis of new compounds with desired chemical behaviors (Ayoob & Hawaiz, 2023).

properties

IUPAC Name

N-(2-methylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-9-17(13)20-19(23)15-7-5-8-16(12-15)24-18-11-10-14(2)21-22-18/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIKHXMNNHDCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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